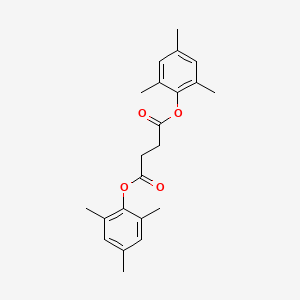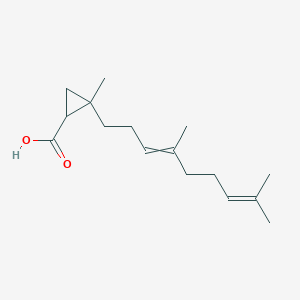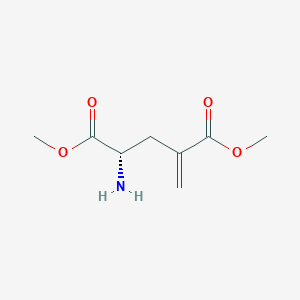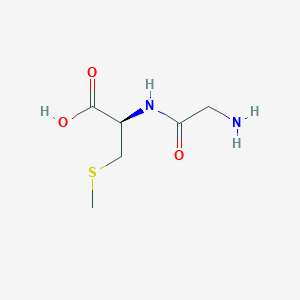
Bis(2,4,6-trimethylphenyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trimethylphenyl) butanedioate: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Bis(2,4,6-trimethylphenyl) butanedioate typically involves the esterification of butanedioic acid with 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4,6-trimethylphenyl) butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: Bis(2,4,6-trimethylphenyl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials .
Mécanisme D'action
The mechanism of action of Bis(2,4,6-trimethylphenyl) butanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Known for its use in catalysis and coordination chemistry.
2,6-Bis(2,4,6-trimethylphenyl)phenyl: Utilized in the synthesis of organometallic complexes.
Uniqueness: Bis(2,4,6-trimethylphenyl) butanedioate stands out due to its specific ester linkage and the presence of two 2,4,6-trimethylphenyl groups. This unique structure imparts distinct reactivity and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
61417-98-9 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
bis(2,4,6-trimethylphenyl) butanedioate |
InChI |
InChI=1S/C22H26O4/c1-13-9-15(3)21(16(4)10-13)25-19(23)7-8-20(24)26-22-17(5)11-14(2)12-18(22)6/h9-12H,7-8H2,1-6H3 |
Clé InChI |
UESJLZFVGDLNLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC(=O)CCC(=O)OC2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)

![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)


